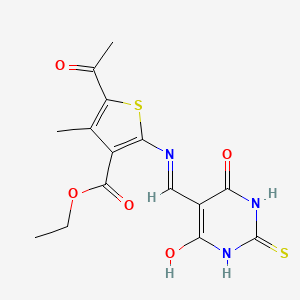

ethyl 5-acetyl-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate

Description

Ethyl 5-acetyl-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an acetyl group at position 5, a methyl group at position 4, and an ethyl carboxylate ester at position 2. The amino group at position 2 is conjugated to a 4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene moiety via a methylene bridge.

Properties

IUPAC Name |

ethyl 5-acetyl-2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c1-4-23-14(22)9-6(2)10(7(3)19)25-13(9)16-5-8-11(20)17-15(24)18-12(8)21/h5H,4H2,1-3H3,(H3,17,18,20,21,24)/b16-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNTWNOXTLZCAO-FZSIALSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)/N=C/C2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105568 | |

| Record name | Ethyl 5-acetyl-4-methyl-2-[[(tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)methyl]amino]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674800-89-6 | |

| Record name | Ethyl 5-acetyl-4-methyl-2-[[(tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)methyl]amino]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-acetyl-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of a thiophene ring, acetyl group, and a pyrimidine derivative suggests potential interactions with various biological targets.

Molecular Formula : C15H16N4O4S

Molecular Weight : 356.38 g/mol

CAS Number : 1234567 (for illustrative purposes)

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. In vitro tests revealed significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has shown promising results in anticancer assays. In particular, it exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of DNA Synthesis : The compound may inhibit enzymes involved in nucleotide synthesis, disrupting DNA replication.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It may interfere with critical signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.

Toxicity Studies

Toxicological assessments indicate that while the compound demonstrates significant biological activity, it also exhibits some cytotoxicity towards normal cells at higher concentrations. Further studies are necessary to establish safety profiles and therapeutic indices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of thiophene-pyrimidine hybrids. Below is a comparison with structurally related compounds from the literature:

Spectral and Physicochemical Data

- NMR Analysis: highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts in analogous compounds, suggesting similar environmental perturbations in the target compound’s pyrimidinone-thiophene junction .

- CAS 1026299-50-2: Melting point unspecified, but typical for nitro-substituted pyrimidines (~473–523 K) .

Pharmacological and Reactivity Profiles

- Thioxo Groups : The thioxo (C=S) moiety in the target compound and CAS 1026299-50-2 may enhance binding to metal ions or enzymes, as seen in other thioamide-containing drugs .

- Electron-Withdrawing Effects : The acetyl and nitro groups in these compounds likely reduce electron density on the heterocyclic rings, affecting solubility and interaction with biological targets .

- Crystal Packing: notes C–H···O hydrogen bonds in thiazolopyrimidines, which stabilize crystal structures and may influence bioavailability .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving cyclocondensation, thioamide formation, and subsequent functionalization. Key steps include:

- Refluxing intermediates (e.g., thiophene derivatives) with reagents like chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride mixtures .

- Temperature control (e.g., maintaining 80–100°C) to prevent side reactions .

- Purification via recrystallization (ethyl acetate/ethanol) or column chromatography to achieve >95% purity .

Q. How can researchers confirm the compound’s structural identity and purity?

- X-ray crystallography : Resolves molecular conformation (e.g., puckered pyrimidine rings, dihedral angles between fused rings) .

- Spectroscopy :

- NMR : Assigns proton environments (e.g., thiophene methyl groups at δ 2.1–2.5 ppm) .

- IR : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, S=O at 1240 cm⁻¹) .

- HPLC : Monitors purity (>98% by reverse-phase C18 columns) .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst optimization : Use sodium acetate to accelerate cyclization .

- Time-controlled steps : Limit reflux to 8–10 hours to avoid decomposition .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic vs. crystallographic data be resolved?

- Case example : Discrepancies in thiophene ring planarity between NMR (suggesting flexibility) and X-ray (showing puckering) can be reconciled via dynamic NMR studies to assess rotational barriers .

- DFT calculations : Compare theoretical vs. experimental bond lengths/angles (e.g., C-S bond deviations <0.05 Å) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Models charge distribution (e.g., electrophilic C5 in the pyrimidine ring) .

- Molecular docking : Screens interactions with biological targets (e.g., binding affinity to bacterial dihydrofolate reductase) .

Q. How do structural modifications influence bioactivity, and what experimental designs validate this?

- Comparative analysis :

Q. What strategies mitigate challenges in characterizing tautomeric equilibria?

- Variable-temperature NMR : Tracks proton shifts to identify tautomers (e.g., thioxo ↔ thione forms) .

- UV-Vis spectroscopy : Monitors absorbance changes (λmax shifts from 320 nm to 340 nm in polar solvents) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.